N-{[(2-ethyl-6-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
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Overview
Description
N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a combination of aromatic rings, carbamoyl groups, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 2-ethyl-6-methylphenyl isocyanate, which is then reacted with pyridin-3-ylmethylamine to form the corresponding urea derivative. This intermediate is further reacted with 4-(1-methoxyethyl)phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
Molecular Formula |
C28H31N3O3 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H31N3O3/c1-6-21-11-8-10-19(3)26(21)30-28(33)27(23-12-9-17-29-18-23)31(25(32)7-2)24-15-13-22(14-16-24)20(4)34-5/h7-18,20,27H,2,6H2,1,3-5H3,(H,30,33) |
InChI Key |
ZUOLCZLXOOALJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)C(C)OC)C(=O)C=C)C |
Origin of Product |
United States |
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